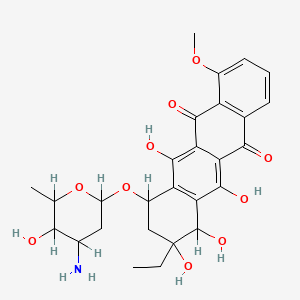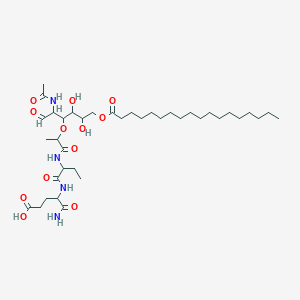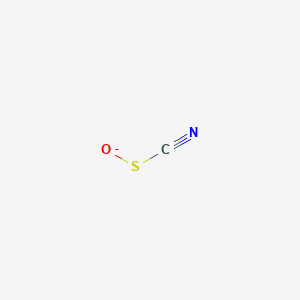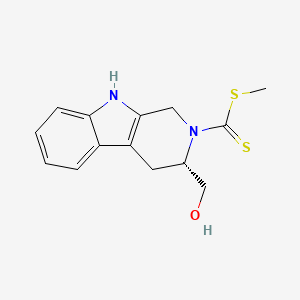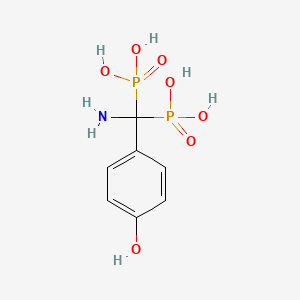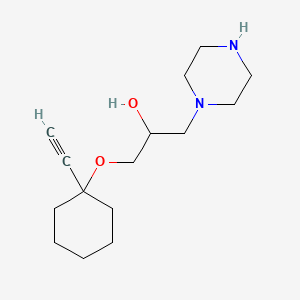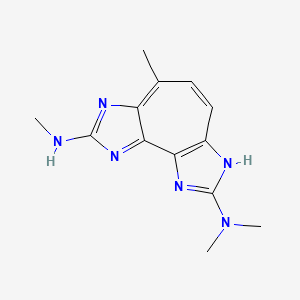
Paragracine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Paragracine is a natural product found in Parazoanthus axinellae, Epizoanthus, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Mechanisms of Action on Sodium Channels Paragracine, derived from the coelenterate species Parazoanthus gracilis, demonstrates a selective blocking effect on sodium channels in squid axon membranes. This blockage is characterized by its frequency-dependent manner, where the effect is contingent upon the direction and magnitude of the sodium current, rather than the membrane's absolute potential. The substance inhibits the channels exclusively from the axoplasmic side and only during outward sodium currents. Notably, this blocking can be reversed by generating inward sodium currents. Even in conditions where sodium inactivation is eliminated, such as through pronase treatment, paragracine's frequency-dependent block persists, alongside a slow time-dependent block, suggesting a slow interaction with the sodium channel binding site (Seyama, Wu, & Narahashi, 1980).
Structural Identification Paragracine's structure was elucidated through a combination of chemical and spectral analyses, alongside X-ray crystallographic examination of its dihydrobromide trihydrate form. This process confirmed paragracine as a papaverine-like active compound, further establishing its identity and potential for biological applications (Komoda, Kaneko, Yamamoto, Ishikawa, Itai, & Iitaka, 1975).
Ecosystem Diversity and Chemical Discovery The isolation of paragracine from Parazoanthus sp., along with the discovery of other ecdysteroids and known alkaloids from the same zoanthid species, underscores the marine ecosystem's potential for yielding biologically active substances. Such discoveries are instrumental for pharmacological research and understanding biological interactions in marine ecosystems (Searle & Molinski, 1995).
Eigenschaften
CAS-Nummer |
57695-32-6 |
|---|---|
Produktname |
Paragracine |
Molekularformel |
C13H16N6 |
Molekulargewicht |
256.31 g/mol |
IUPAC-Name |
4-N,12-N,12-N,7-tetramethyl-3,5,11,13-tetrazatricyclo[8.3.0.02,6]trideca-1(10),2,4,6,8,12-hexaene-4,12-diamine |
InChI |
InChI=1S/C13H16N6/c1-7-5-6-8-10(18-13(15-8)19(3)4)11-9(7)16-12(14-2)17-11/h5-6H,1-4H3,(H,15,18)(H,14,16,17) |
InChI-Schlüssel |
CXHKQUKWIWQJDW-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=NC(=N2)NC)C3=C(C=C1)NC(=N3)N(C)C |
Kanonische SMILES |
CC1=C2C(=NC(=N2)NC)C3=C(C=C1)NC(=N3)N(C)C |
Andere CAS-Nummern |
57695-32-6 |
Synonyme |
2-(dimethylamino)-8-(methylamino)-6-methyl-1,3,7,9-tetraazacyclopent(e)azulene paragracine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



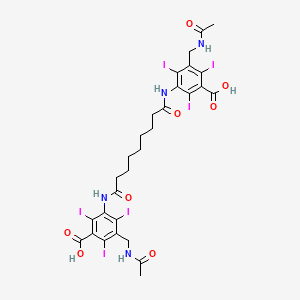
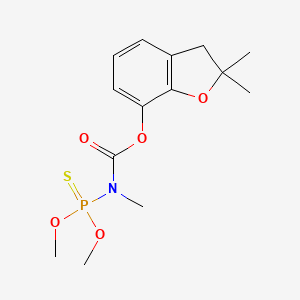
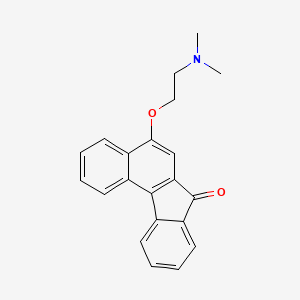
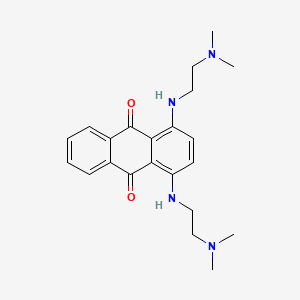
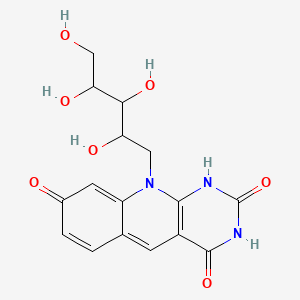
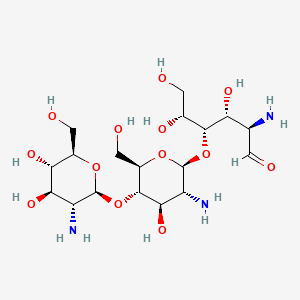
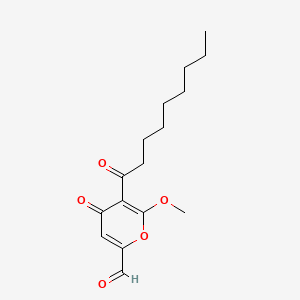
![[(1R,2S,4R,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-2,3-dihydroxy-2-phenylpropanoate](/img/structure/B1218338.png)
